molecular formula C22H25N3OS B5402769 1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B5402769
M. Wt: 379.5 g/mol
InChI Key: SZGLQPNWJHYGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

MPTP exerts its effects by inhibiting mitochondrial complex I, which leads to the generation of reactive oxygen species and the selective destruction of dopaminergic neurons in the brain. This mechanism of action has been extensively studied and has helped researchers to develop new treatments for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has several biochemical and physiological effects that make it a valuable tool for scientific research. These effects include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties

Advantages and Limitations for Lab Experiments

MPTP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
Some of the limitations of MPTP for lab experiments include:
1. Potentially toxic effects on cells and tissues
2. Limited solubility in water
3. Need for specialized equipment and expertise to handle and use MPTP safely

Future Directions

There are several future directions for research on MPTP. Some of these include:
1. Development of new treatments for Parkinson's disease using MPTP as a tool for drug discovery
2. Further investigation of the anti-cancer properties of MPTP
3. Development of new animal models of neurodegenerative diseases using MPTP
4. Investigation of the potential use of MPTP in other areas of scientific research, such as drug metabolism and toxicology.

Synthesis Methods

The synthesis of MPTP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure MPTP.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. It has been found to have several unique properties that make it a valuable tool for researchers in various fields. Some of the applications of MPTP in scientific research include:
1. Neurodegenerative diseases: MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop new treatments.
2. Drug discovery: MPTP has been used as a tool to screen potential drugs for the treatment of various diseases. Its unique properties make it a valuable tool for identifying new drug targets and developing new drugs.
3. Cancer research: MPTP has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-17-7-3-4-8-19(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)20-9-5-6-10-21(20)26-2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLQPNWJHYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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